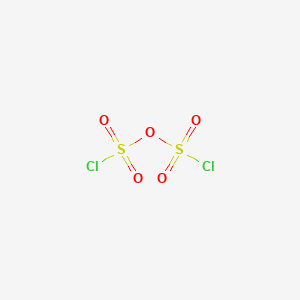
Pyrosulfuryl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrosulfuryl chloride appears as a colorless fuming liquid with a pungent odor. Irritates the eyes and mucous membranes. Corrosive to metals and tissue.
Wissenschaftliche Forschungsanwendungen
Kinetics in Polymerization
Pyrosulfuryl chloride (PSC) has been studied for its role in the ring-opening polymerization of tetrahydrofuran (THF). A kinetic study revealed the rate constants of elementary processes like propagation, initiation, and termination in this context. The study highlighted the fast initiation characteristic of THF polymerization when initiated by PSC, along with insights into the propagation mechanism involving bis-oxonium species (Kobayashi, Saegusa, & Tanaka, 1973).
Electrochemical Studies
In electrochemical research, the influence of chloride ions, including pyrosulfuryl chloride, on the oxidation of pyrite in acid solutions has been investigated. This research is significant for understanding how chloride ions affect the deposition of elements like sulfur on electrodes, offering valuable insights into the electrochemical properties of materials (Lehmann, Stichnoth, Walton, & Bailey, 2000).
Chemical Synthesis
The utility of pyrosulfuryl chloride in chemical synthesis has been demonstrated through its in situ formation in reactions involving diorganyl disulfides or diselenides. It enables the regioselective intramolecular chalcogenylacyloxylation of alkynes, leading to the formation of 4-chalcogenylisocumarins/pyrones under metal-free conditions (Xing, Zhang, Li, & Du, 2019).
Redox Switching Stability
A study focused on the redox switching stability of polypyrrole (PP) films, including poly(pyrrole chloride) (PP-Cl). The research evaluated the long-term stability of these films, which is crucial for applications in electronics and materials science (Pyo, Reynolds, Warren, & Marcy, 1994).
Molecular Structure Analysis
Pyrite Oxidation
The role of chloride ions, including pyrosulfuryl chloride, in the oxidation of pyrite surfaces was explored using techniques like X-ray photoelectron spectroscopy. This research aids in understanding the electrochemical behaviors of minerals and their interactions with different ions (Mycroft, Bancroft, McIntyre, Lorimer, & Hill, 1990).
Pyrite Solubility Studies
Investigations into the solubility of various minerals, including pyrite, in the presence of chloride ions like pyrosulfuryl chloride, have provided valuable data for geological and environmental research. This research helps understand how different minerals interact with chloride solutions under varying conditions (Wood, Crerar, & Borcsik, 1987).
Eigenschaften
CAS-Nummer |
7791-27-7 |
|---|---|
Produktname |
Pyrosulfuryl chloride |
Molekularformel |
Cl2O5S2 |
Molekulargewicht |
215 g/mol |
InChI |
InChI=1S/Cl2O5S2/c1-8(3,4)7-9(2,5)6 |
InChI-Schlüssel |
NNTJKSMVNWGFTB-UHFFFAOYSA-N |
SMILES |
O=S(=O)(OS(=O)(=O)Cl)Cl |
Kanonische SMILES |
O=S(=O)(OS(=O)(=O)Cl)Cl |
Siedepunkt |
151 °C |
Color/Form |
COLORLESS, MOBILE LIQ |
Dichte |
1.837 |
melting_point |
-37 °C |
Andere CAS-Nummern |
7791-27-7 |
Physikalische Beschreibung |
Pyrosulfuryl chloride appears as a colorless fuming liquid with a pungent odor. Irritates the eyes and mucous membranes. Corrosive to metals and tissue. |
Haltbarkeit |
FUMING LIQ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



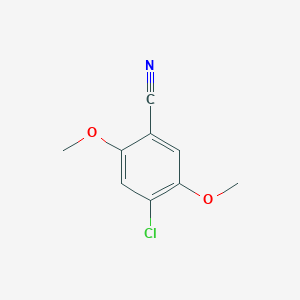
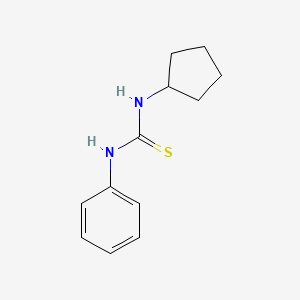
![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1595635.png)
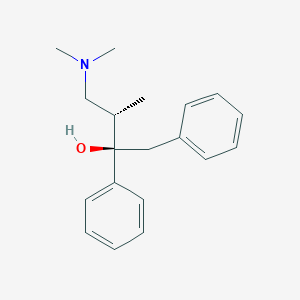
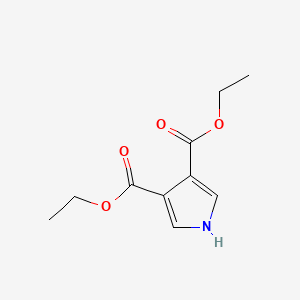
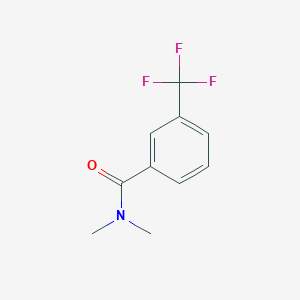
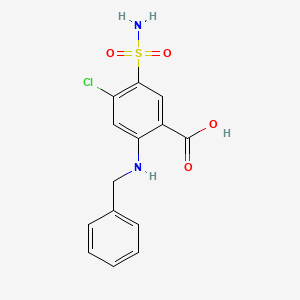
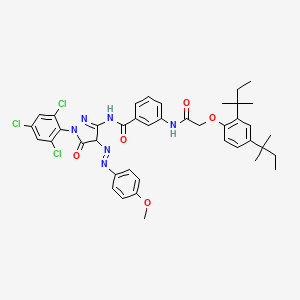
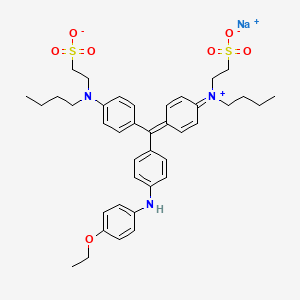
![2-Thiophenecarboxylic acid, 4-cyano-5-[[5-cyano-2,6-bis[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]azo]-3-methyl-, methyl ester](/img/structure/B1595644.png)
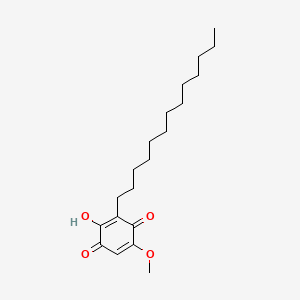
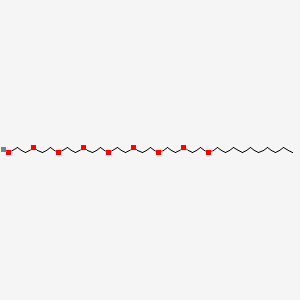
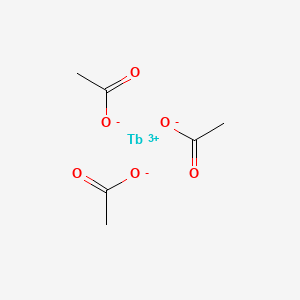
![Ethanol, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B1595648.png)